QUININE SALICYLATE
Description
Properties
CAS No. |
117-72-6 |
|---|---|
Molecular Formula |
C48H44N2O12 |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-(2-hydroxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H24N2O2.2C14H10O5/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*1-8,15H,(H,16,17)/t13-,14-,19-,20+;;/m0../s1 |
InChI Key |
CVGHPVRQRGJNNK-HZQSTTLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O.C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Historical Trajectories and Academic Significance of Quinine Salicylate Research
Early Scientific Inquiries into Cinchona Alkaloids and Salicylates in Medicinal Chemistry
The history of cinchona alkaloids in medicinal chemistry dates back to the early seventeenth century with the introduction of cinchona bark into Europe. wiley-vch.de Isolated from the bark of several species of cinchona trees, these organic molecules gained prominence due to the discovery of their antimalarial properties. wiley-vch.dewikipedia.org Quinine (B1679958), the most well-known cinchona alkaloid, was first isolated by Pierre-Joseph Pelletier and Joseph Bienaimé Caventou in 1820. wiley-vch.denih.govwikipedia.org This isolation marked a significant step, allowing for the use of a purified compound instead of crude bark extracts for treating malaria. acs.org Cinchona alkaloids, particularly quinine, played a crucial medicinal role for centuries and were of great economic and political importance, especially during the height of European colonialism. wiley-vch.dewikipedia.org Beyond their antimalarial use, cinchona alkaloids also found application as resolving agents in organic chemistry following Pasteur's discovery in 1853. wiley-vch.de
Concurrently, the medicinal properties of salicylates were being explored, with a history stretching back even further. Remedies derived from willow bark, known to contain salicylates, were used for pain management as early as 4000 years ago by the Sumerians. nih.govsciencehistory.org Hippocrates also recommended willow bark for pain and fever. nih.govsciencehistory.orgnih.gov In 1763, Reverend Edward Stone conducted an early "clinical trial" on the use of willow bark powder for treating fever, noting its bitter taste which reminded him of cinchona bark. nih.govnih.gov The isolation of salicin, a precursor to salicylic (B10762653) acid, occurred in the early 1800s, with Henri Leroux obtaining it in crystalline form in 1829. nih.govsciencehistory.orgwiley-vch.de Raffaele Piria later extracted salicylic acid in 1838. wikipedia.orgnih.gov The first fully synthetic salicylic acid was produced by Hermann Kolbe in 1859, a process later improved by Rudolf Wilhelm Schmitt. wiley-vch.dewiley-vch.de The therapeutic use of salicylates as analgesic anti-inflammatory drugs began systematically in the late 1870s, following reports on their efficacy in treating rheumatic fever. wiley-vch.dejhu.edu
Evolution of Academic Interest in Quinine Salicylate (B1505791) as a Distinct Chemical Entity
While cinchona alkaloids and salicylates were individually significant subjects of academic and medicinal interest, the specific compound quinine salicylate represents a convergence of these two areas. This compound is a chemical compound formed from quinine and salicylic acid. ontosight.ai It is identified by CAS number 750-90-3 and PubChem CID 71794. nih.gov Historically, the formation of salts between alkaloids and acids was a common practice in chemistry and pharmacology, often to alter properties such as solubility or stability. Given the established medicinal uses of both quinine (primarily for malaria) and salicylates (for pain, fever, and inflammation), the combination of the two into this compound would have been a logical step in exploring potential therapeutic agents.
Academic interest in this compound as a distinct entity likely evolved from the broader research into the properties and potential applications of both its constituent parts. The formation of this compound involves the reaction between the basic nitrogen centers of quinine and the acidic carboxyl group of salicylic acid, forming a salt. nih.govrsc.org Early academic inquiries would have focused on its chemical synthesis, characterization, and basic physical properties. The PubChem entry for this compound lists its molecular formula as C27H30N2O5 and a molecular weight of 462.5 g/mol . nih.gov
Research into compounds like this compound would have been driven by the potential to combine or modify the known effects of quinine and salicylates. For instance, one historical rationale for creating slightly soluble quinine salts, such as this compound, was to address the extremely bitter taste of more soluble quinine salts, particularly for oral administration. ncats.io This highlights an early academic and practical interest in modifying the properties of quinine through salt formation.
Furthermore, studies comparing the effects of quinine and salicylate, such as their impact on hearing, indicate an academic interest in understanding the pharmacological profiles of these compounds, both individually and potentially in combination or related forms. researchgate.netkarger.comnih.govnih.gov Although these studies may not always focus directly on this compound itself, they provide context for the academic environment where such a compound would be investigated.
Rationale for Contemporary Academic Investigations of this compound's Fundamental Chemistry and Biological Interactions
Contemporary academic investigations into this compound, while perhaps less prominent than research into its parent compounds individually, would likely stem from several rationales related to its fundamental chemistry and biological interactions.
One rationale is the continued interest in the structural and chemical properties of salts formed from complex organic molecules like alkaloids and organic acids. Studies involving the co-crystallization of quinine with other acidic compounds, such as bis(salicylato)borate anions, demonstrate ongoing academic work in understanding the solid-state chemistry and interactions of quinine derivatives. rsc.org Such research can provide insights into crystal packing, hydrogen bonding, and other intermolecular forces that influence the physical and chemical behavior of these salts.
Another rationale relates to exploring potential novel biological activities or improved profiles compared to the individual components. Although the primary historical uses of quinine and salicylates are well-documented, contemporary research might investigate this compound for different applications. For example, some studies have explored the potential of this compound, alongside other quinoline (B57606) compounds, as inhibitors of melanogenesis, suggesting a contemporary academic interest in its biological interactions beyond traditional uses. nih.gov Research in this area would involve detailed studies of its interaction with biological targets and cellular pathways.
Furthermore, academic investigations might focus on the synthesis and characterization of this compound using modern analytical techniques, ensuring accurate data on its purity, structure, and properties. The PubChem entry provides computed properties, but experimental verification and more detailed analyses could be subjects of contemporary chemical research. nih.gov
Finally, given the historical significance of both quinine and salicylates, academic interest in this compound may also be driven by a desire to fully understand the historical context and scientific rationale behind the creation and investigation of such combination compounds in the evolution of medicinal chemistry.
Data Table:
While specific detailed research findings or extensive data tables focusing solely on the historical academic investigation of this compound as a distinct entity within the provided search results are limited, the following table summarizes key historical milestones related to its constituent compounds:
| Compound/Substance | Event/Discovery | Approximate Year | Source |
| Willow Bark (Salicylates) | Used for pain management | ~4000 years ago | nih.govsciencehistory.org |
| Cinchona Bark (Quinine) | Introduced to Europe, antimalarial use noted | Early 17th Century | wiley-vch.dewikipedia.orgwikipedia.org |
| Quinine | Isolated from cinchona bark | 1820 | wiley-vch.denih.govwikipedia.orgacs.org |
| Salicin | Obtained in crystalline form | 1829 | nih.govsciencehistory.orgwiley-vch.de |
| Salicylic Acid | Extracted | 1838 | wikipedia.orgnih.gov |
| Salicylic Acid | First fully synthetic production | 1859 | wiley-vch.dewiley-vch.de |
| Salicylates | Systematic therapeutic use as analgesic/anti-inflammatory begins | Late 1870s | wiley-vch.dejhu.edu |
| This compound | Identified (PubChem CID 71794) | N/A | nih.gov |
This table highlights the parallel historical development and academic interest in the parent compounds that form this compound.
Synthetic Methodologies and Chemical Derivatization of Quinine Salicylate
Established Synthetic Pathways for Quinine (B1679958) Salicylate (B1505791) Formation
The formation of quinine salicylate can be achieved through several established synthetic routes, primarily involving esterification-based approaches and salt metathesis reactions.
Esterification-Based Approaches in this compound Synthesis
Esterification represents a common strategy for covalently linking quinine and salicylic (B10762653) acid. One documented method involves the reaction of quinidine, a stereoisomer of quinine, with salicylic acid. neliti.comresearchgate.netneliti.com This reaction is facilitated by the use of dicyclohexylcarbodiimide (DCC) as an activator and 4-dimethylaminopyridine (DMAP) as a catalyst. neliti.comneliti.com The process typically yields quinidine salicylate as an oily product. neliti.comneliti.com While this specific example uses quinidine, the principles of DCC/DMAP-mediated esterification are broadly applicable to the synthesis of quinine esters.
A study on the synthesis of quinidine salicylate ester reported a high yield of 97% when the reaction was conducted in dimethylformamide (DMF) at 150°C for 24 hours. neliti.com The product was identified and characterized using techniques such as Thin Layer Chromatography (TLC) and LC-ESI-MS spectroscopy. neliti.comneliti.com
| Reactants | Reagents/Catalysts | Solvent | Conditions | Yield |
| Quinidine, Salicylic Acid | DCC, DMAP | DMF | 150°C, 24h | 97% |
Salt Metathesis Routes for this compound Generation
While direct esterification forms a covalent bond, this compound as a salt is formed through an acid-base reaction between the basic quinine molecule and the acidic salicylic acid. This straightforward reaction involves the protonation of one of the nitrogen atoms of the quinine molecule by the carboxylic acid group of salicylic acid. The resulting product is an organic salt.
Optimization Strategies for this compound Synthetic Yield and Purity
The efficiency and purity of this compound synthesis can be influenced by several factors. In the context of esterification, optimizing reaction parameters is key. For the DCC/DMAP-mediated synthesis of quinidine salicylate, it was suggested that optimizing the temperature could be beneficial, potentially allowing for a high yield at a lower temperature and with reduced energy consumption. neliti.com
For the salt formation route, purification techniques such as recrystallization are typically employed to achieve high purity. The choice of solvent for recrystallization is critical and is determined by the solubility characteristics of this compound.
Novel Synthetic Approaches to this compound and Related Structural Analogues
Research into novel synthetic methodologies often focuses on improving efficiency, stereoselectivity, and the ability to generate a diverse range of analogues. While specific novel synthetic routes for this compound are not extensively detailed in the provided search results, the broader field of quinine synthesis and the synthesis of related quinoline (B57606) salicylic acids provide insights into potential strategies.
The total synthesis of quinine itself has been a significant challenge in organic chemistry, with notable achievements by chemists like Woodward, Doering, and Stork. wikipedia.orgudel.edu These complex multi-step syntheses, while not practical for routine production, have advanced the field of synthetic chemistry and could potentially be adapted to produce novel quinine analogues for derivatization with salicylic acid.
More recent synthetic efforts focus on concise and flexible approaches. For instance, a synthesis of quinine and its C3 aryl derivatives was developed using a C-H activation strategy. scientificupdate.com This approach allows for the introduction of various functional groups, which could then be used to link salicylic acid or its derivatives. The development of quinoline salicylic acid analogues as P-selectin antagonists also highlights the ongoing interest in this class of compounds and the medicinal chemistry efforts to create structural variations with improved biological activity. nih.gov
Chemical Derivatization of this compound for Mechanistic Probe Development
To investigate the biological mechanisms of action of this compound, researchers can synthesize derivatives that act as molecular probes. This can involve modifying either the quinine or the salicylic acid moiety.
Synthesis of this compound Precursors and Theoretical Metabolites
Understanding the metabolic fate of this compound is crucial for elucidating its complete pharmacological profile. The synthesis of potential metabolites can serve as standards for analytical studies to identify these compounds in biological samples. Derivatization of the parent compound can be used to mimic metabolic transformations such as hydroxylation, N-oxidation, or O-demethylation.
For example, derivatives of quinine with fatty acids have been prepared to explore how modifying the hydroxyl group of quinine affects its biological activity. nih.gov While not directly related to salicylic acid, this demonstrates a strategy for derivatization at a key functional group of the quinine molecule. The synthesis of such derivatives often involves standard organic chemistry reactions to introduce or modify functional groups on the quinine or salicylic acid scaffolds before their combination.
Modification of Quinine and Salicylate Moieties for Targeted Research
The chemical architecture of this compound offers multiple sites for modification, enabling researchers to create a diverse library of derivatives with tailored biological activities and physicochemical properties. Strategic alterations to both the quinine and salicylate components have been pursued to investigate structure-activity relationships and develop novel therapeutic agents.
Modification of the Quinine Moiety
The quinine molecule, a complex cinchona alkaloid, presents several reactive functional groups that are amenable to chemical derivatization. The C-9 hydroxyl group is a primary target for modification, often through esterification or etherification reactions. Such modifications can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
For instance, esterification of the C-9 hydroxyl group with various acyl chlorides can introduce a range of functionalities. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the acyl chloride.
Another key site for modification is the quinuclidine (B89598) nitrogen, which can be quaternized to alter the compound's charge and solubility. The vinyl group at the C-3 position also offers a handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of diverse substituents.
Modification of the Salicylate Moiety
The salicylate portion of the compound also provides opportunities for targeted chemical changes. The carboxylic acid and hydroxyl groups on the benzene ring are the primary sites for derivatization. One notable modification involves the formation of "bisalicylosalicylate," where two salicylate units are linked together.
A patented method describes the synthesis of quinine bisalicylosalicylate. This process involves the reaction of an acid quinine salt, such as quinine bisulfate, with a soluble salt of salicylo-salicylic acid in an aqueous solution. The reaction is maintained at a temperature below 25°C to ensure the desired product formation. This derivative is of particular interest as the salicylo-salicylic acid radical is not readily hydrolyzed into salicylic acid by gastric juices, potentially reducing gastrointestinal irritation.
The synthesis of a quinidine salicylate ester, a diastereomer of the quinine equivalent, has been reported with a high yield of 97%. This esterification was achieved using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. neliti.com This methodology highlights a viable route for creating ester derivatives of this compound, where the carboxylic acid group of salicylic acid is linked to the C-9 hydroxyl group of quinine.
Below are interactive data tables summarizing the synthetic methodologies for this compound and its derivatives.
Table 1: Synthesis of this compound Derivatives
| Derivative | Reactants | Reagents/Catalysts | Solvent | Yield (%) |
| Quinidine Salicylate Ester | Quinidine, Salicylic Acid | DCC, DMAP | - | 97 |
| Quinine Bisalicylosalicylate | Quinine Bisulfate, Sodium Salicylosalicylate | - | Water | - |
| Quininium Salicylate | Quinine, Salicylic Acid | - | Ethanol | - |
Note: Yields are reported where available. Some sources describe the synthesis without providing a specific yield.
Advanced Analytical Characterization Techniques for Quinine Salicylate
Spectroscopic Methodologies for Quinine (B1679958) Salicylate (B1505791) Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of quinine salicylate, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, allowing for the assignment of proton (¹H) and carbon-¹³ (¹³C) signals to specific atoms within the quinine and salicylate moieties.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons of both the quinine and salicylate components are observed. The aromatic region of the spectrum is particularly complex, showing overlapping signals from the quinoline (B57606) ring of quinine and the phenyl ring of salicylate. magritek.com For the quinine portion, characteristic downfield signals are expected for the protons on the quinoline ring, while the vinyl and aliphatic protons of the quinuclidine (B89598) ring system appear at higher fields. magritek.comasahilab.co.jp The protons of the salicylate moiety, specifically the aromatic protons and the hydroxyl proton, will also have characteristic chemical shifts. The formation of the salt can lead to shifts in the proton signals of both components compared to their free base or acid forms, particularly for protons near the sites of protonation and deprotonation.
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The spectrum will display resonances for all 20 carbon atoms of the quinine molecule and the 7 carbon atoms of the salicylate molecule. magritek.comtlwb.com.cn The chemical shifts of the carbons are indicative of their local electronic environment. For instance, the carbons of the aromatic rings in both quinine and salicylate will appear in the downfield region of the spectrum. magritek.com The carbonyl carbon of the salicylate and the carbons attached to heteroatoms (oxygen and nitrogen) in the quinine structure will also have characteristic chemical shifts. tlwb.com.cn Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, providing a complete structural map of this compound. tlwb.com.cnwisc.edu
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Quinine Moiety
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H20 | 8.33 (d) | 157.3 |
| H21 | 7.59 (d) | - |
| H23 | 7.03 (dd) | - |
| OCH₃ | 3.9 (s) | 56.0 |
| H15 | 4.6 (m) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is based on the quinine structure. magritek.commagritek.com
Infrared (IR) and Raman Spectroscopy of this compound Molecular Vibrations
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in this compound. These techniques are complementary and rely on the interaction of molecules with electromagnetic radiation, causing vibrations such as stretching and bending of chemical bonds. researchgate.net
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups of both quinine and salicylic (B10762653) acid. Key vibrational modes for the quinine portion include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the ether and alcohol groups. The salicylate component will show a strong absorption band for the C=O stretching of the carboxylate group, as well as O-H stretching (if any residual carboxylic acid is present) and C-C stretching of the aromatic ring. The formation of the salicylate salt will result in a shift of the carboxyl C=O stretching frequency compared to salicylic acid.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of both the quinine and salicylate moieties. researchgate.net The C=C stretching of the vinyl group in quinine would also be a prominent feature. By analyzing the vibrational spectra, researchers can confirm the presence of the key functional groups and gain insights into the molecular interactions within the crystal lattice of this compound.
Interactive Data Table: Key IR Absorption Bands for Quinine and Salicylate Moieties
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol in Quinine) | Stretching | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Carboxylate in Salicylate) | Stretching | 1550-1610 |
| C=C/C=N (Quinoline Ring) | Stretching | 1500-1650 |
| C-O (Ether in Quinine) | Stretching | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. studylib.net Both quinine and salicylic acid contain chromophores that absorb UV radiation, making this technique useful for the characterization and quantification of this compound.
The UV-Vis spectrum of this compound is expected to be a composite of the spectra of its individual components. Quinine exhibits strong absorption bands in the UV region, with a significant maximum absorption peak (λmax) around 331 nm. nih.gov This absorption is attributed to the π → π* electronic transitions within the quinoline chromophore. nih.gov Salicylic acid also absorbs in the UV region due to the π → π* transitions of its aromatic ring and carbonyl group. The interaction between the quinine and salicylate ions in the salt form may lead to slight shifts in the absorption maxima compared to the individual compounds. nih.gov The high molar absorptivity of quinine makes UV-Vis spectroscopy a sensitive method for its quantitative analysis. udel.edu
Interactive Data Table: UV Absorption Maxima for Quinine and Related Compounds
| Compound | λmax (nm) | Solvent |
| Quinine | ~331 | Phosphate Buffer (pH 7.4) nih.gov |
| Quinine | ~347 | Water nih.gov |
| Quinine | ~236 | Mobile Phase researchgate.net |
Mass Spectrometry (MS) of this compound and its Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
In the mass spectrum of this compound, it is expected that the compound will ionize as its individual components, quinine and salicylic acid. The quinine molecule, with a molecular weight of 324.42 g/mol , would likely be observed as the protonated molecule [M+H]⁺ at m/z 325. asahilab.co.jp The fragmentation of the quinine ion typically involves cleavage of the bonds in the quinuclidine ring and the bond connecting the quinoline and quinuclidine moieties. researchgate.net
Salicylic acid has a molecular weight of 138.12 g/mol . Its mass spectrum would show a molecular ion peak at m/z 138, and fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and hydroxyl groups. researchgate.net By analyzing the fragmentation patterns of both the quinine and salicylate ions, the identity of each component in the salt can be confirmed.
Interactive Data Table: Expected Key Mass Fragments for Quinine and Salicylic Acid
| Component | Parent Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| Quinine | 325 [M+H]⁺ | 136, 172, 186 | Fragmentation of the quinuclidine ring and cleavage between the two ring systems. |
| Salicylic Acid | 138 [M]⁺ | 120, 92 | Loss of H₂O, followed by loss of CO. researchgate.net |
Chromatographic Separations and Quantitative Analysis of this compound in Research Matrices
Chromatographic techniques are essential for separating this compound from other compounds and for its accurate quantification in various research matrices.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound Purity and Content
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of quinine and its salts. researchgate.net The development of a robust HPLC method is crucial for determining the purity and content of this compound in bulk drug substances and pharmaceutical formulations.
A typical HPLC method for quinine analysis employs a reversed-phase C18 column. researchgate.netrjptonline.org The mobile phase often consists of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (like ammonium acetate or phosphate buffer) to achieve optimal separation. researchgate.netrjptonline.org Detection is commonly performed using a UV detector, set at a wavelength where quinine exhibits strong absorbance, such as 240 nm or 330 nm. rjptonline.orgnih.gov Fluorescence detection can also be used, offering higher sensitivity and selectivity, with excitation and emission wavelengths typically around 325 nm and 375 nm, respectively. researchgate.netrjptonline.org
Method validation according to regulatory guidelines is essential to ensure the method is accurate, precise, linear, and specific for its intended purpose. rjptonline.org Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. Accuracy is determined by recovery studies, while precision is assessed by analyzing multiple preparations of the same sample. rjptonline.org Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, ensuring that the method can separate the active ingredient from its degradation products. rjptonline.org
Interactive Data Table: Example HPLC Method Parameters for Quinine Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate (pH 7.0) : Methanol (25:40:35 v/v/v) rjptonline.org |
| Flow Rate | 1.0 mL/min rjptonline.org |
| Injection Volume | 50 µL rjptonline.org |
| Detection | UV at 330 nm rjptonline.org |
| Retention Time | ~7.73 min rjptonline.org |
Gas Chromatography (GC) Applications for this compound Related Volatiles
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC-based methods are highly applicable for studying its potential degradation products and related volatile impurities.
When subjected to elevated temperatures, this compound can decompose, releasing a profile of smaller, more volatile molecules nih.gov. Techniques such as Headspace GC-MS and Pyrolysis-GC-MS (Py-GC-MS) are instrumental in this area of research.
Headspace GC-MS: This technique analyzes the volatile compounds present in the space above the solid or liquid sample in a sealed vial. It is ideal for detecting residual solvents from the synthesis process or identifying volatile degradation products that may form during storage under stress conditions (e.g., heat).
Pyrolysis-GC-MS: In this method, the sample is heated to a very high temperature in an inert atmosphere, causing it to break down into smaller, characteristic fragments unibo.it. These fragments are then separated by GC and identified by MS. For this compound, this could elucidate the thermal decomposition pathways by identifying the specific volatile fragments from both the quinine and salicylate moieties.
Research on other complex organic molecules has shown that the profile of pyrolysis products is highly dependent on temperature and the presence of oxygen, yielding compounds such as simple hydrocarbons, aldehydes, and furans chromatographyonline.com. Although specific studies on the volatile profile of this compound are not extensively detailed in the literature, the analysis of quinine by GC-MS has been established, often involving extraction and sometimes derivatization to enhance volatility nih.govresearchgate.netnih.gov. These established methods for quinine provide a foundation for developing protocols to analyze volatile substances related to this compound.
Capillary Electrophoresis (CE) for this compound Analytical Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govresearchgate.net It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it well-suited for the analytical profiling of pharmaceutical compounds like this compound researchgate.netmdpi.com.
In the context of this compound, CE is particularly valuable for:
Purity Assessment: Determining the presence of impurities, such as related cinchona alkaloids (e.g., quinidine, cinchonine, cinchonidine), unreacted starting materials, or degradation products.
Chiral Separations: Quinine has a diastereomer, quinidine. Separating these two compounds is critical for quality control. Research has demonstrated that resolving quinine and quinidine by CE is challenging in simple buffers but can be successfully achieved by incorporating chiral selectors, such as β-cyclodextrin, into the background electrolyte nih.govresearchgate.netnih.gov. This approach allows for the complete resolution of the diastereomers.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), have been employed for the analysis of quinine and its metabolites in various matrices nih.govresearchgate.net. The use of sensitive detection methods, like laser-induced fluorescence (LIF), can achieve very low detection limits, comparable to those of HPLC-based assays nih.govresearchgate.net.
Thin Layer Chromatography (TLC) in this compound Research
Thin Layer Chromatography (TLC) is a robust, cost-effective, and versatile chromatographic technique widely used in pharmaceutical analysis for identification, purity testing, and monitoring the progress of chemical reactions nih.gov. Despite the prevalence of more sophisticated techniques like HPLC, TLC remains a valuable tool in this compound research nih.gov.
Key applications of TLC in this context include:
Identification: Confirming the presence of quinine and salicylate moieties by comparing the retention factor (Rf) values of the sample spots to those of reference standards on the same plate. Different solvent systems (mobile phases) can be employed to achieve optimal separation nih.govresearchgate.netresearchgate.net.
Purity Screening: Quickly screening for the presence of impurities. For instance, TLC can readily separate quinine from other cinchona alkaloids and salicylic acid from its related compounds nih.govresearchgate.netscirp.org.
Semi-Quantitative Analysis: Validated semi-quantitative TLC (SQ-TLC) methods have been successfully used for the quality control of antimalarial medicines, demonstrating good correlation with HPLC results for assessing the content of the active pharmaceutical ingredient nih.gov.
The visualization of spots on a TLC plate can be achieved under UV light, where quinine exhibits strong blue fluorescence, or by using various chemical spraying reagents scirp.org. This flexibility makes TLC an indispensable rapid screening tool in both research and quality control settings for this compound.
X-ray Crystallographic Analysis of this compound Solid-State Forms
The solid-state form of a pharmaceutical compound can significantly influence its physical properties. X-ray crystallography is the definitive method for studying these solid-state forms.
Powder X-ray Diffraction (PXRD) Studies on this compound Polymorphism
Powder X-ray Diffraction (PXRD) is an essential technique for characterizing crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase, allowing for the identification and differentiation of polymorphs—different crystal structures of the same compound.
In the study of quinine salts, PXRD is used to:
Identify Crystalline Phases: Confirm that a synthesized material, such as this compound, has formed a new crystalline phase distinct from the starting materials (quinine and salicylic acid) nih.gov.
Detect Polymorphism: Different methods of preparation or crystallization can lead to different polymorphs of this compound. PXRD patterns can unambiguously identify which form is present. Studies on quinine sulfate have revealed the existence of multiple polymorphic and solvatomorphic forms, each with a distinct PXRD pattern scirp.orggoogle.com.
Monitor Stability: PXRD can be used to detect changes in the crystalline form of this compound during storage or processing, such as a transition from a metastable to a more stable polymorph or the formation of a hydrate.
Research on a drug-drug salt of quinine and aspirin (which can hydrolyze to salicylic acid) demonstrated the utility of PXRD in identifying the presence of quininium salicylate within reaction products that had crystallized over time nih.gov.
Single-Crystal X-ray Diffraction for this compound Structural Determination
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides unequivocal proof of the molecular structure, stereochemistry, and intermolecular interactions, such as hydrogen bonding.
For this compound, SCXRD analysis is critical for:
Absolute Structure Confirmation: It confirms the formation of a salt by locating the proton on the quinuclidine nitrogen of quinine and showing the salicylate as the counter-ion.
Elucidating Intermolecular Interactions: The data reveals the specific hydrogen bonding patterns and other non-covalent interactions that create the crystal lattice. This information is fundamental to understanding the physical properties of the solid.
Characterizing Solvates/Hydrates: If solvent or water molecules are incorporated into the crystal structure, SCXRD can determine their exact location and stoichiometry. The crystal structure of a this compound dihydrate has been previously reported nih.gov.
While obtaining single crystals of sufficient quality can be challenging, the resulting data is invaluable. In one study, single crystals of an anhydrous form of quininium salicylate were grown, and while the data quality was not sufficient for a detailed stereochemical discussion in that publication, it allowed for the calculation of a theoretical PXRD pattern used for identification nih.gov. The general methodology involves collecting diffraction data on a diffractometer and using specialized software to solve and refine the crystal structure rsc.org.
Thermal Analysis for Investigating this compound Transitions and Stability in Research Contexts
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are vital for investigating phase transitions, stability, and the composition of pharmaceutical solids like this compound rsc.org. The most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) nih.gov.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as:
Melting: An endothermic peak indicating the melting point of the crystalline solid.
Crystallization: An exothermic peak if an amorphous sample crystallizes upon heating.
Polymorphic Transitions: Solid-solid phase transitions from one polymorphic form to another can be observed as either endothermic or exothermic events scirp.org.
Glass Transitions: A step change in the baseline indicating the transition of an amorphous solid from a glassy to a rubbery state nih.gov.
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. It is used to determine:
Desolvation/Dehydration: Mass loss at lower temperatures corresponding to the release of trapped solvent or water molecules from a solvate or hydrate scirp.orgperkinelmer.com.arazom.com.
Thermal Decomposition: Significant mass loss at higher temperatures indicates the temperature at which the compound begins to break down nih.gov.
Studies on related quinine salts, such as quinine sulfate, have used DSC and TGA to identify multiple thermal events, including desolvation, solid-solid transitions between polymorphs, and eventual melting and decomposition scirp.orgresearchgate.net. For example, a study on a quinine-saccharin salt showed a desolvation event around 90 °C followed by melting at 185 °C rsc.org. This type of analysis provides a comprehensive profile of the thermal stability and phase behavior of this compound.
The following table summarizes typical thermal events observed in the analysis of quinine salts.
| Analytical Technique | Observed Event | Typical Temperature Range (°C) | Information Gained |
| DSC | Glass Transition | 90 - 120 | Presence of amorphous content |
| TGA/DSC | Desolvation/Dehydration | 80 - 150 | Presence of solvate/hydrate, stoichiometry |
| DSC | Polymorphic Transition | 120 - 200 | Solid-state phase changes |
| DSC | Melting | 180 - 220 | Purity, identification of crystalline form |
| TGA | Decomposition | > 250 | Thermal stability limit |
Differential Scanning Calorimetry (DSC) of this compound Thermotropic Behavior
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the melting point, phase transitions, and purity of a compound.
Quinine, on the other hand, has a reported melting point of around 174°C. The thermal analysis of various quinine salts, such as quinine sulfate, often reveals a broad endotherm corresponding to desolvation, followed by a sharp melting endotherm researchgate.net. For instance, a study on quininium aspirinate, a salt of quinine and aspirin (acetylsalicylic acid), indicated that the amorphous and crystalline forms exhibit glass transitions and melting without recrystallization upon cooling nih.gov.
Based on this information, a DSC thermogram of this compound would be expected to show a distinct melting endotherm. The exact temperature of this peak would be unique to the salt and would likely differ from the melting points of the individual components. The presence of any solvent molecules in the crystal structure would manifest as a broad endotherm at a lower temperature, corresponding to the desolvation process.
Table 1: Expected DSC Events for this compound Based on Component Analysis
| Thermal Event | Expected Temperature Range (°C) | Description |
| Desolvation | Variable (if solvated) | Broad endothermic peak representing the loss of solvent molecules. |
| Melting | ~150 - 200 | Sharp endothermic peak corresponding to the melting of the crystalline salt. |
Note: The data in this table is hypothetical and based on the analysis of related compounds in the absence of direct experimental data for this compound.
Thermogravimetric Analysis (TGA) of this compound Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a substance.
Specific TGA data for this compound is not available in the provided search results. However, the decomposition pathway can be inferred from the thermal behavior of salicylic acid and what is known about the degradation of quinine derivatives.
Thermogravimetric analysis of salicylic acid shows a single-step decomposition process with an almost complete mass loss researchgate.net. This suggests that upon heating, salicylic acid sublimes and decomposes into gaseous products. One study on acetylsalicylic acid (aspirin) indicated a two-step decomposition, with the initial loss corresponding to acetic acid and the subsequent step related to the evaporation and decomposition of the remaining salicylic acid moiety netzsch.comnetzsch.com. The decomposition of the salicylic acid portion can lead to the formation of phenol and carbon dioxide netzsch.comnetzsch.com.
For quinine and its salts, TGA curves typically show an initial weight loss corresponding to the removal of solvent molecules, followed by decomposition at higher temperatures researchgate.netresearchgate.net.
Therefore, the TGA curve for this compound would likely exhibit an initial weight loss if it is a solvated crystal. This would be followed by one or more decomposition steps at elevated temperatures. The decomposition would involve the breakdown of both the quinine and salicylate ions. The salicylate portion would likely decompose to phenol and carbon dioxide, while the complex quinine molecule would undergo a more intricate fragmentation.
Table 2: Anticipated TGA Decomposition Stages for this compound
| Decomposition Stage | Approximate Temperature Range (°C) | Associated Mass Loss | Probable Evolved Products |
| Desolvation (if applicable) | < 150 | Dependent on the degree of solvation | Solvent (e.g., water) |
| Initial Decomposition | > 150 | Significant mass loss | Phenol, Carbon Dioxide (from salicylate), and initial fragmentation products of quinine |
| Final Decomposition | Higher temperatures | Further mass loss | Smaller gaseous molecules from the complete breakdown of the organic structure |
Note: This table represents a projected decomposition pathway based on the known thermal behavior of related compounds, as direct experimental data for this compound was not found.
Pre Clinical Pharmacological Investigations of Quinine Salicylate: Mechanistic Insights
Molecular and Cellular Mechanisms of Action of Quinine (B1679958) Salicylate (B1505791) In Vitro
Investigations into the precise molecular and cellular effects of the combined quinine salicylate compound are limited. However, the extensive research on quinine and salicylate as separate molecules provides a foundational understanding of their individual mechanisms, which are detailed below.
Enzyme Inhibition and Modulation by this compound
Direct studies on enzyme inhibition by this compound are not well-documented. The activities of its components suggest potential multi-enzyme inhibitory effects.
Salicylate: Salicylate is well-known for its role in inhibiting cyclo-oxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostanoids nih.gov. This action is central to its anti-inflammatory effects.
Quinine: In silico computational studies have suggested that quinine may act as an inhibitor of aldose reductase enzymes, specifically AKR1B1 and AKR1B10. The molecular docking analysis indicated that the methoxy and ethanol substitutions on the quinoline (B57606) ring of quinine form hydrogen bonds within the active sites of these enzymes, pointing to a potential inhibitory interaction nih.gov.
| Component | Target Enzyme(s) | Primary Effect | Research Model |
| Salicylate | Cyclo-oxygenase (COX) | Inhibition | Biochemical Assays |
| Quinine | Aldose Reductase (AKR1B1, AKR1B10) | Putative Inhibition | In Silico (Molecular Docking) |
Receptor Binding and Ligand Interactions of this compound
Specific receptor binding profiles for this compound have not been characterized. However, research on related structures and the individual components reveals interactions with cell surface receptors and immune complexes.
Quinine: Studies have shown that quinine can effectively dissociate pre-formed anti-β2-glycoprotein I immune complexes from phospholipid bilayers. This effect was found to be more potent than that of the structurally related drug hydroxychloroquine (B89500), suggesting that the quinoline core is critical for this activity. Atomic force microscopy confirmed that quinine could disintegrate these immune complexes bound to planar phospholipid layers nih.gov.
Salicylate Derivatives: A class of compounds known as quinoline salicylic (B10762653) acids has been identified as antagonists of P-selectin, a cell adhesion molecule expressed on endothelial cells that mediates leukocyte rolling during inflammation. This suggests that molecules combining quinoline and salicylate moieties can interact with receptors involved in inflammatory processes nih.gov.
Ion Channel Modulation by this compound in Cellular Models
While data on this compound is unavailable, both quinine and salicylate are known to modulate the activity of various ion channels, which could have significant physiological effects.
Quinine: Patch-clamp studies on isolated rat distal colon cells have demonstrated that quinine inhibits both chloride (Cl⁻) channels and Ca²⁺-dependent nonselective cation channels. For Cl⁻ channels, quinine reduced the single-channel amplitude, while for the nonselective cation channels, it induced flickering and significantly reduced the open-state probability nih.gov. Quinine and its diastereomer quinidine are also known inhibitors of the Slo3 potassium channel (KCa5.1), which is a major component of the potassium conductance in mammalian spermatozoa researchgate.net. The inhibition of these channels by quinine has been shown to alter sperm volume and motility nih.gov.
Salicylate: Salicylate administration has been linked to the modulation of the large-conductance, calcium-activated potassium (BK) channel. The activity of BK channels is crucial for regulating neuronal excitability, and their modulation by salicylate may contribute to some of its neurological effects frontiersin.org.
| Component | Ion Channel Target | Effect in Cellular Models |
| Quinine | Chloride Channels | Inhibition (reduced amplitude) |
| Nonselective Cation Channels | Inhibition (reduced open probability) | |
| Slo3 Potassium Channels | Inhibition | |
| Salicylate | BK Potassium Channels | Modulation |
Cellular Pathway Perturbations by this compound in Pre-clinical Systems (e.g., NF-κB, AMPK)
The individual components of this compound are potent modulators of key cellular signaling pathways involved in metabolism and inflammation.
Salicylate and the AMPK Pathway: A significant body of research has established that salicylate directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism nih.govnih.gov. Salicylate binds to the AMPK complex, causing allosteric activation and inhibiting the dephosphorylation of the activating site at threonine-172 acu.edu.au. This activation is independent of changes in the cellular AMP:ATP ratio at therapeutic concentrations and is thought to mediate many of the metabolic benefits of salicylates nih.govmdpi.comresearchgate.net.
Salicylate and the NF-κB Pathway: Salicylate and its precursor, aspirin, are recognized inhibitors of the transcription factor nuclear factor-kappa B (NF-κB) nih.gov. NF-κB is a critical mediator of inflammatory gene expression. Salicylate has been shown to prevent the degradation of IκB, the inhibitor of NF-κB, thereby retaining NF-κB in an inactive state in the cytosol and inhibiting NF-κB-dependent transcription nih.govresearchgate.net.
There is less direct evidence linking quinine to these specific pathways, although its anti-inflammatory and immunomodulatory effects suggest potential interactions with inflammatory signaling cascades.
Anti-infective Mechanistic Studies of this compound (e.g., Plasmodium falciparum, Bacterial Interactions)
The anti-infective properties of this compound are presumed to derive primarily from the quinine component, a cornerstone of anti-malarial therapy.
Quinine against Plasmodium falciparum : The primary mechanism of action of quinine against the malaria parasite P. falciparum involves the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinine is thought to interfere with this polymerization process, leading to an accumulation of toxic heme and subsequent parasite death.
Genetic Modulators of Quinine Susceptibility: The susceptibility of P. falciparum to quinine can be modulated by genetic factors. Polymorphisms in the P. falciparum sodium/hydrogen exchanger gene (pfnhe) have been associated with reduced in vitro susceptibility to quinine. Specifically, an increase in the number of DNNND repeats in the ms4760 microsatellite of this gene has been linked to changes in quinine sensitivity nih.gov.
Pharmacological Effects of this compound in Ex Vivo Tissue Preparations
Specific studies examining the effects of the combined this compound compound on isolated tissue preparations are not readily found in the literature. However, a 1969 study investigated the effects of quinine and salicylate individually and in combination on immune cells from spleen tissue, providing some ex vivo insight. The study noted an immunosuppressant effect of both salicylate and quinine on antibody-forming cells, suggesting a potential for synergy between the two compounds in modulating immune responses in spleen tissue nih.gov. General pharmacological principles for studying drug effects on isolated tissues, such as the ileum or duodenum, are well-established but have not been specifically applied to this compound in published research researchgate.net.
Impact of this compound on Auditory Hair Cell Function in Isolated Systems
Both quinine and salicylate directly affect the function of cochlear outer hair cells (OHCs), which are crucial for the cochlear amplifier and normal hearing sensitivity. nih.govnih.gov However, in vitro studies using isolated OHCs from guinea pigs reveal that they operate through different molecular mechanisms. nih.gov
Salicylate exposure leads to a dose-dependent, reversible loss of turgidity and a reduction in the electromotility of OHCs. tandfonline.comtandfonline.comnih.gov This is associated with ultrastructural changes in the subsurface cisternae, which show dose-dependent and reversible dilatation and vesiculation. nih.gov The integrity of these cisternae is considered essential for the optimal generation of electrically-induced motility in OHCs. nih.gov Mechanistically, salicylate is believed to competitively bind to the motor protein prestin in OHCs, which attenuates their electromotility. nih.gov
In contrast, quinine exposure does not induce the same changes in turgor, shape, or fine structure of OHCs that are observed with salicylate. nih.gov Instead, quinine's primary effects on isolated OHCs include a hyperpolarization followed by depolarization of the cell's membrane potential and a dose-dependent, reversible decrease in evoked motile responses. nih.gov This diminution of motility is more pronounced in response to hyperpolarizing than to depolarizing pulses. nih.gov Quinine is thought to interfere with the cochlear amplifier by blocking mechanotransducer (MET) channels. nih.govnih.gov
Table 1: Comparative Effects of Quinine and Salicylate on Isolated Outer Hair Cells (OHCs)
| Feature | Effect of Salicylate | Effect of Quinine |
|---|---|---|
| Electromotility | Dose-dependent, reversible diminution. tandfonline.comtandfonline.com | Dose-dependent, reversible diminution. nih.gov |
| Cell Turgor/Shape | Reversible loss of turgidity and flattening. tandfonline.com | No significant changes reported. nih.gov |
| Subsurface Cisternae | Reversible dilatation and vesiculation. nih.gov | No significant changes reported. nih.gov |
| Membrane Potential | Increase in membrane conductance (non-reversible). tandfonline.comnih.gov | Hyperpolarization followed by depolarization. nih.gov |
| Proposed Mechanism | Competitively binds to prestin, affecting electromotility. nih.gov | Blocks mechanotransducer (MET) channels. nih.govnih.gov |
Modulation of Immune Responses in In Vitro Cellular Assays by this compound
Beyond the auditory system, both quinine and salicylate have been shown to modulate immune responses in various in vitro assays. Research indicates that both compounds can exert immunosuppressant effects on antibody-forming cells. nih.gov
Quinine has been observed to stimulate innate immune defenses in airway cells. In cultures of sinonasal cells, quinine acts as an agonist for several bitter taste receptors (T2Rs), which leads to the production of nitric oxide (NO) and an increase in ciliary beat frequency. researchgate.net This response is part of the airway's innate defense mechanism. Further studies in murine macrophage-like cell lines have shown that quinine can cause a dose-dependent reduction in NO production, suggesting a complex, cell-type-specific immunomodulatory role. nih.gov
Salicylates are well-known for their anti-inflammatory effects, which are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. nih.gov This mechanism is fundamental to its anti-inflammatory, antipyretic, and analgesic properties.
Investigational Animal Models for this compound Mechanistic Studies (Non-Efficacy/Safety Focused)
Animal models, particularly in rodents, have been instrumental in elucidating the in vivo mechanisms of quinine and salicylate, especially concerning their effects on the auditory system and inflammatory pathways.
Neuropharmacological Mechanistic Studies of this compound in Rodent Models (e.g., Auditory System Activity)
Both salicylate and quinine are used to induce tinnitus in animal models to study the underlying neurophysiological changes. nih.gov While their effects on the peripheral auditory system are distinct, both substances also exert significant influence on the central auditory system. nih.gov
Studies in rats have shown that systemic administration of salicylate paradoxically increases the amplitude of sound-evoked field potentials in the auditory cortex, despite reducing the neural output from the cochlea. frontiersin.orgnih.gov This suggests that salicylate increases the gain of the central auditory system, potentially by down-regulating GABA-mediated inhibition. nih.govnih.gov Salicylate treatment has also been found to alter spontaneous firing rates and the tonotopic organization in the auditory cortex. frontiersin.org
In cats, both sodium salicylate and quinine sulfate have been shown to affect the primary auditory cortex by decreasing spontaneous local field potential spindle frequencies and the best modulation frequencies of single units in response to click train stimulation. nih.gov Furthermore, studies in cats have demonstrated that salicylate and quinine can selectively increase spontaneous firing rates in the secondary auditory cortex. plos.org These findings underscore that both compounds have central effects that are independent of their peripheral ototoxicity. nih.gov
Table 2: Neuropharmacological Effects of Salicylate and Quinine in Rodent and Feline Models
| Model | Compound | Key Findings in Auditory System |
|---|---|---|
| Rat | Salicylate | Induces tinnitus-like behavior. frontiersin.org Reduces cochlear output but amplifies sound-evoked activity in the auditory cortex. frontiersin.orgnih.gov Alters spontaneous firing rates and tonotopic organization in the auditory cortex. frontiersin.org |
| Rat | Quinine | Induces tinnitus-like behavior, though effects can be more variable among animals compared to salicylate. nih.gov |
| Cat | Salicylate & Quinine | Decrease spontaneous local field potential spindle frequencies in the primary auditory cortex. nih.gov Selectively increase spontaneous firing rates in the secondary auditory cortex. plos.org |
Inflammatory Pathway Modulation by this compound in Animal Models
The anti-inflammatory actions of salicylates have been extensively characterized in animal models. The primary mechanism is the inhibition of prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase (COX) enzymes. nih.govnih.gov This action prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.gov Animal models of inflammation, such as carrageenan-induced paw edema, are widely used to assess the anti-inflammatory activity of compounds like salicylate. mdpi.com
The in vivo anti-inflammatory mechanisms of quinine are less clearly defined compared to salicylates. nih.gov While it possesses anti-inflammatory properties, its effects on the prostaglandin pathway are not as well-established. nih.gov Some of quinine's effects may be related to its interaction with calcium-dependent potassium channels and its ability to cause vasoconstriction, which could modulate blood flow at sites of inflammation. nih.govnih.gov Phytochemicals, a broad category that includes alkaloids like quinine, are known to modulate key inflammatory signaling pathways, including NF-κB and MAPKs, in animal models, suggesting potential avenues for quinine's mechanism of action. mdpi.com
Pharmacokinetic and Pharmacodynamic Modeling of Quinine Salicylate in Research
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies for Quinine (B1679958) Salicylate (B1505791)
In vitro models are fundamental in predicting the in vivo behavior of pharmaceutical compounds. These assays offer a controlled environment to investigate specific pharmacokinetic parameters.
An iso-pH mapping unstirred PAMPA was employed to measure the effective permeability (Pe) of several compounds, including quinine and salicylic (B10762653) acid, across a pH range of 3 to 10. nih.gov From these measurements, the intrinsic permeability (Po) can be determined. nih.gov It is important to note that without correction for the unstirred water layer, the in vitro permeability of lipophilic compounds may be underestimated. nih.gov
Cell-based assays, such as those using Caco-2 (human colorectal adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cells, are also standard tools for permeability screening. semanticscholar.orgyoutube.com The apparent permeability (Papp) values obtained from these assays correlate well with human absorption. semanticscholar.org For compounds that are substrates of efflux transporters like P-glycoprotein (P-gp), specialized cell lines such as MDR1-MDCKII cells, which overexpress human MDR1, are used to determine the efflux ratio. enamine.netcreative-bioarray.com
| Compound | Assay Type | Key Findings |
| Quinine | PAMPA | Effective permeability (Pe) is pH-dependent. nih.gov |
| Salicylic Acid | PAMPA | Effective permeability (Pe) is pH-dependent. nih.gov |
Hepatic microsomes are a key in vitro tool for studying the phase I metabolism of xenobiotics. Research has extensively characterized the metabolism of quinine in liver microsomes from various species, including humans, mice, rats, and dogs.
The primary metabolic pathway for quinine is 3-hydroxylation, which is mediated mainly by the cytochrome P450 (CYP) enzyme CYP3A4. nih.govresearchgate.net The principal metabolite formed is 3-hydroxyquinine. nih.govresearchgate.net Studies have shown interspecies variability in the kinetic parameters of quinine 3-hydroxylation, with dogs showing a closer resemblance to humans in terms of mean kinetic data. nih.gov
Several compounds are known to inhibit the 3-hydroxylation of quinine. For instance, ketoconazole (B1673606) and troleandomycin (B1681591) have been shown to inhibit this pathway in all species tested. nih.gov Conversely, interactions can be species-specific, as seen with chloroquine (B1663885), which inhibits quinine 3-hydroxylation in rat and dog liver microsomes but not in human liver microsomes. nih.gov
| Species | Primary Metabolite | Key Enzyme | Vmax (pmol/min/mg protein) | Km (µM) |
| Human | 3-Hydroxyquinine | CYP3A4 | 147 ± 45 | 45 ± 12 |
| Dog | 3-Hydroxyquinine | Cyp3a | 163 ± 27 | 40 ± 11 |
| Rat | 3-Hydroxyquinine | Cyp3a | 321 ± 103 | 118 ± 27 |
| Mouse | 3-Hydroxyquinine | Cyp3a | 51 ± 21 | 145 ± 43 |
Data derived from in vitro studies on quinine metabolism in liver microsomes. Vmax (maximum reaction velocity) and Km (Michaelis constant) are mean ± S.D. nih.gov
Drug transporters play a crucial role in the absorption, distribution, and excretion of many compounds. Quinine has been identified as both a substrate and an inhibitor of the efflux transporter P-glycoprotein (P-gp). nih.govnih.govmedsafe.govt.nz This interaction has been demonstrated in various in vitro models, including cell lines overexpressing P-gp. researchgate.netresearchgate.net The inhibition of P-gp by quinine can lead to increased intracellular concentrations of co-administered P-gp substrates. nih.gov
In addition to P-gp, quinine has been shown to inhibit the Breast Cancer Resistance Protein (BCRP), another important ABC transporter. researchgate.netnih.gov Studies using membrane vesicles from cells overexpressing human ABC transport proteins have demonstrated a significant inhibitory effect of quinine on BCRP-mediated transport. nih.gov There is also evidence to suggest potential interactions with Organic Anion Transporting Polypeptides (OATPs), though this is less characterized. researchgate.net
| Transporter | Interaction Type | In Vitro Model | Key Findings |
| P-glycoprotein (P-gp) | Substrate & Inhibitor | P-gp overexpressing cell lines | Quinine is transported by P-gp and also inhibits its function. nih.govnih.govresearchgate.net |
| Breast Cancer Resistance Protein (BCRP) | Inhibitor | Membrane vesicles from HEK293 cells | Quinine significantly inhibits BCRP-mediated transport. researchgate.netnih.gov |
| Organic Anion Transporting Polypeptides (OATPs) | Potential Interaction | - | Quinine may interact with OATPs, but further research is needed. researchgate.net |
Pre-clinical Animal Pharmacokinetic Profiles of Quinine Salicylate: Mechanistic Considerations
Pre-clinical animal models are indispensable for understanding the in vivo pharmacokinetic behavior of a drug, providing data that can be extrapolated to humans.
The distribution of a drug into various tissues determines its site of action and potential for toxicity. Studies on salicylate in mice have shown its distribution into several tissues, including the brain, liver, kidney, and muscle. nih.gov
The distribution of quinine is significantly influenced by the activity of P-glycoprotein. In mice lacking P-gp (mdr1a knockout mice), the brain concentration of quinine was found to be significantly higher compared to wild-type mice, indicating that P-gp at the blood-brain barrier restricts the entry of quinine into the central nervous system. nih.gov Co-administration of P-gp inhibitors also leads to an increased brain-to-plasma ratio of quinine. nih.gov Research on hydroxychloroquine (B89500), an analog of quinine, in mice has also demonstrated varying concentrations across different tissues, with the highest levels typically found in the liver. biorxiv.org
The elimination of a drug and its metabolites from the body occurs through various routes, primarily renal and biliary excretion. Studies in horses have shown that quinine and its oxidized metabolites are excreted in the urine. madbarn.comnih.gov The parent drug was detectable for approximately 16 hours post-administration, while some phase I metabolites could be identified for up to 40 hours. madbarn.comnih.gov
For salicylate, biliary excretion has been studied in rats. The administration of salicylate was found to increase the biliary excretion of another compound, suggesting an influence on this excretory pathway. nih.govresearchgate.net The primary urinary metabolites of salicylic acid in rats are salicyluric acid and salicyl glucuronides. nih.gov Protein deficiency has been shown to alter the excretion pattern of salicylate in rats, leading to increased urinary excretion of salicyluric acid and salicylic acid. nih.gov
Theoretical Pharmacodynamic Modeling of this compound Responses
Theoretical pharmacodynamic modeling of this compound necessitates an understanding of the concentration-effect relationships and target engagement of its constituent components. While direct modeling of the combined salt is not extensively documented, the individual and combined effects of quinine and salicylate have been explored in various in vitro and ex vivo systems.
Concentration-Effect Relationships in In Vitro and Ex Vivo Systems for this compound
Detailed in vitro and ex vivo studies have primarily focused on the individual actions of quinine and salicylate, or their combined effects in specific therapeutic or toxicological contexts.
Antimalarial Activity of Quinine: In the context of its antimalarial properties, the in vitro susceptibility of Plasmodium falciparum isolates to quinine is a key area of study. The minimum inhibitory concentration (MIC), which is the lowest concentration that completely inhibits the formation of schizonts, is a critical parameter. For quinine, a mean MIC of 3.02 µM has been reported. ncats.io The mechanism of this action is thought to involve the inhibition of nucleic acid synthesis, protein synthesis, and glycolysis in the parasite, as well as binding to hemazoin within parasitized red blood cells. ncats.iodrugbank.com
Antiangiogenic and Antiviral Effects of Quinine: Ex vivo studies using the rat aorta ring assay have demonstrated the antiangiogenic potential of quinine. A significant dose-dependent inhibition of blood vessel growth has been observed, with a 98% inhibition at a concentration of 100 µg/ml. nih.govresearchgate.net Furthermore, in vitro research has indicated that quinine possesses antiviral activity against SARS-CoV-2, showing a stronger effect at 10 µM than hydroxychloroquine or chloroquine in Vero B4 cells. preprints.org
Ototoxicity of Quinine and Salicylate: Both quinine and salicylate are known to induce hearing impairment. nih.gov Studies in animal models have shown that both compounds can affect the outer hair cells of the cochlea. nih.gov In vivo studies in rats have compared the tinnitus-inducing effects of salicylate and quinine, noting differences in the frequency and time course of the induced hearing changes. nih.gov Research on guinea pigs has suggested that salicylate selectively affects outer hair cells, while quinine may impact both outer and inner hair cells or spiral ganglion cells. bohrium.com Furthermore, studies in cats have indicated that both drugs can selectively increase spontaneous firing rates in the secondary auditory cortex, which may be related to the perception of tinnitus. nih.gov
Immunosuppressive Effects: The combination of quinine and salicylate has been shown to have an immunosuppressant effect on antibody-forming cells, with evidence of drug synergism. nih.gov
The following table summarizes key in vitro and ex vivo findings for quinine:
| System | Parameter | Finding | Concentration |
| P. falciparum culture (in vitro) | Minimum Inhibitory Concentration (MIC) | Complete inhibition of schizont formation | Mean of 3.02 µM |
| Rat Aorta Ring Assay (ex vivo) | Inhibition of blood vessel growth | 98% inhibition | 100 µg/ml |
| Vero B4 cells (in vitro) | Antiviral activity against SARS-CoV-2 | Stronger effect than hydroxychloroquine | 10 µM |
Kinetic Models of this compound Target Engagement
Specific kinetic models detailing the target engagement of the this compound salt are not well-defined in the available literature. However, insights can be drawn from the known mechanisms of its individual components.
Quinine's Target Engagement: The primary antimalarial action of quinine is believed to be its interference with the parasite's ability to digest hemoglobin. drugbank.com It is thought to inhibit heme polymerase, leading to the accumulation of cytotoxic heme. drugbank.com As a weak base, quinine concentrates in the acidic food vacuoles of P. falciparum, which enhances its activity at its site of action. drugbank.com Beyond its antimalarial effects, quinine has been shown to interact with other targets. For instance, it can induce thrombocytopenia by prompting the production of antibodies against platelet glycoproteins Ib-IX complex or IIb-IIIa. drugbank.com
Salicylate's Target Engagement: Salicylates are well-known for their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. This action underlies their anti-inflammatory, analgesic, and antipyretic effects. In the context of ototoxicity, it has been proposed that salicylates may interfere with the cochlear amplifier by blocking mechanoelectric transducer (MET) channels and the motor protein prestin. nih.gov
Combined Effects: A study on a quinine-lithium-salicylate combination suggested lower toxicity on hematopoietic bone marrow cells in mice compared to acetylsalicylic acid alone, hinting at a potential modification of target engagement or downstream effects when these compounds are administered together. nih.gov
Due to the lack of specific research on the binding kinetics of the this compound salt to its putative targets, detailed kinetic models remain to be elucidated. Future research would be necessary to determine the association and dissociation rate constants (k_on and k_off) and the residence time of the compound at its biological targets.
Structure Activity Relationship Sar Studies of Quinine Salicylate and Analogues
Elucidation of the Contribution of the Quinine (B1679958) Moiety to Biological Activity
The quinine moiety, derived from the cinchona tree, is a well-established antimalarial agent. wikipedia.orgijpsjournal.comslideshare.net Its biological activity is primarily associated with its ability to interfere with the malaria parasite Plasmodium falciparum's ability to metabolize hemoglobin. wikipedia.orgdrugbank.com Quinine and other quinoline (B57606) antimalarials are thought to inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum. wikipedia.orgncats.io A widely accepted hypothesis suggests its action is similar to that of chloroquine (B1663885), involving binding with hemozoin in parasitized erythrocytes. wikipedia.orgncats.io
The quinoline ring system within quinine is considered a key pharmacophore responsible for a wide range of biological activities, including antimalarial, antibacterial, anti-inflammatory, and anti-arrhythmic properties. ijpsjournal.combiointerfaceresearch.comrsc.org Modifications to the quinoline ring and its substituents have been shown to influence the activity profile of quinine derivatives. biointerfaceresearch.comrsc.org Studies on cinchona alkaloids and their derivatives have explored their potential as antimalarial agents, often focusing on interactions with targets like falcipain-2. orientjchem.org
Investigation of the Role of the Salicylate (B1505791) Moiety in Quinine Salicylate's Mechanistic Profile
The salicylate moiety in this compound is derived from salicylic (B10762653) acid, a compound known for its anti-inflammatory and analgesic properties. wikipedia.orgdrugbank.com Salicylic acid exerts its anti-inflammatory effects primarily by inhibiting cyclo-oxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. drugbank.comwebofjournals.com Inhibition of prostaglandin (B15479496) synthesis reduces hyperalgesia, edema, and erythema associated with inflammation. webofjournals.com
Design and Synthesis of this compound Analogues for SAR Elucidation
The design and synthesis of analogues of natural products like quinine are fundamental to SAR studies. researchgate.netrsc.org By systematically modifying specific parts of the this compound structure, researchers can investigate how these changes impact biological activity. This involves creating compounds that share the core structural features but with variations in substituents, linker regions, or stereochemistry.
For quinine and related cinchona alkaloids, analogue synthesis has been pursued to develop compounds with improved efficacy, reduced toxicity, or altered pharmacokinetic properties. slideshare.netramauniversity.ac.in Strategies for designing analogues often involve making controlled structural changes to the parent molecule. researchgate.net For example, studies on cinchona alkaloid derivatives have explored modifications to the quinuclidine (B89598) and quinoline rings, as well as the linker connecting them, to understand their influence on antimalarial activity and interaction with biological targets. orientjchem.orgprobes-drugs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure of compounds and their biological activity. researchgate.netdovepress.com For this compound derivatives, QSAR studies can help to identify the key structural features and physicochemical properties that are most important for their observed biological effects.
QSAR models typically utilize molecular descriptors that encode various aspects of chemical structure, such as electronic properties, lipophilicity, steric parameters, and topological indices. By correlating these descriptors with experimental biological activity data (e.g., IC50 values, binding affinities), predictive models can be developed. dovepress.com These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds. researchgate.netdovepress.com
While specific QSAR studies solely focused on a large series of this compound derivatives were not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds, offering a powerful tool for rational drug design and SAR elucidation. researchgate.netdovepress.comeuropa.eu Studies on related cinchona alkaloid derivatives have successfully employed QSAR in conjunction with molecular docking to understand structure-activity relationships and guide the design of inhibitors. orientjchem.org
Computational Chemistry and Molecular Modeling of Quinine Salicylate
Molecular Docking Simulations of Quinine (B1679958) Salicylate (B1505791) with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and mode of interaction between a ligand and its target's active site.
While direct docking studies on the quinine salicylate salt are not extensively documented, numerous studies have investigated the docking of quinine and its derivatives against various biological targets. These simulations provide critical insights into the types of interactions that govern the binding process. For instance, quinine has been docked against the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key protein involved in viral entry. In these simulations, quinine demonstrated a strong binding affinity, interacting with important amino acid residues such as Lys353 within the peptidase domain. Another study exploring quinine's effect on the coronavirus non-structural protein (nsp12) reported a docking score of -6.14 kcal/mol, indicating favorable binding stabilized by hydrogen bonds and non-polar interactions. Similarly, docking studies of quinine analogs against Plasmepsin II, an aspartic acid protease in the malaria parasite, have shown strong binding energies, suggesting potent inhibitory action.
These studies consistently highlight that quinine's binding is often mediated by a combination of hydrogen bonds and hydrophobic interactions. The binding affinity, typically reported as a docking score in kcal/mol, quantifies the stability of the ligand-receptor complex.
| Biological Target | PDB ID | Ligand | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Corona Viral Non-structural Protein (nsp12) | 6NUR (modeled) | Quinine | -6.14 | |
| Angiotensin-Converting Enzyme 2 (ACE2) Receptor | Not Specified | Quinine | -4.89 | |
| HIV Reverse Transcriptase | 4I2P | Quinine Derivative (Compound 4) | -10.67 | |
| Plasmepsin II | 1lee | Quinine Analog (Comp-13) | -206.28 |
A similar computational approach could be applied to this compound. Docking simulations would need to consider the ionic pairing and individual interactions of both the protonated quinine and the salicylate anion within the target's binding pocket. Such studies would clarify whether the salicylate moiety contributes to binding affinity or alters the binding mode of the quinine core, providing a more complete picture of its therapeutic potential.
Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Systems
Molecular dynamics (MD) simulations offer a "computational microscope" to observe the physical movements of atoms and molecules over time. This technique is invaluable for understanding the dynamic nature of molecular interactions, such as a drug binding to its receptor or partitioning into a cell membrane, which static docking models cannot fully capture.
MD simulations have been effectively used to study both quinine and salicylate independently. For example, full atomistic MD simulations have been employed to investigate the encapsulation of quinine within biodegradable polymeric nanoparticles made of poly-(lactic acid) (PLA) and poly-(lactic-co-glycolic acid) (PLGA). These simulations, running for up to 100 nanoseconds, revealed that quinine remains stably aggregated inside the hydrophobic core of PLA nanoparticles through π-stacking and hydrogen bond interactions. Other MD studies have explored the binding of diprotonated quinine within the minor groove of DNA, calculating the free energy of binding and identifying key stabilizing interactions.
Separately, MD simulations have been used to detail the interaction of salicylate with lipid bilayers, such as those made of dipalmitoylphosphatidylcholine (DPPC), which serve as a model for cell membranes. These studies showed that salicylate associates at the water-lipid interface, penetrating the bilayer and altering its structural and electrostatic properties, including a reduction in the membrane area and increased ordering of lipid tails.
For this compound, MD simulations could provide a holistic view of its behavior in a biological environment. A simulation could model the stability of the ionic bond between quinine and salicylate in aqueous solution and predict how the salt interacts with a cell membrane. Researchers could observe whether the components dissociate at the membrane surface or penetrate the lipid bilayer as an ion pair. Furthermore, following a docking study, MD simulations could be used to assess the stability of the this compound-protein complex, revealing how the two ions adjust their positions within the binding site over time and providing a more accurate estimation of binding free energy.
Prediction of ADME Properties of this compound and Derivatives using Computational Methods
The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico computational tools provide a rapid and cost-effective means to predict these pharmacokinetic profiles before a compound is synthesized. Web-based platforms like SwissADME and pkCSM are widely used to estimate physicochemical properties, drug-likeness, and potential toxicity based on a molecule's structure.
Numerous in silico studies have been conducted on quinine and its derivatives to predict their ADME profiles. These analyses consistently show that quinine derivatives generally exhibit good oral bioavailability and satisfy criteria like Lipinski's rule of five, which predicts a high probability of a compound being an orally active drug. Key parameters evaluated include molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors, and polar surface area.
The pkCSM server further predicts specific pharmacokinetic behaviors. For quinine derivatives, these predictions indicate good intestinal absorption, distribution characteristics, and metabolic profiles.
| Property | Parameter | Quinine | Benzoyl Quinine Derivative | Reference |
|---|---|---|---|---|
| Physicochemical Properties (SwissADME) | Molecular Weight (g/mol) | 324.42 | 428.52 | |
| Log P (Lipophilicity) | 3.43 | 4.75 | ||
| Hydrogen Bond Acceptors | 4 | 5 | ||
| Hydrogen Bond Donors | 1 | 0 | ||
| Polar Surface Area (Ų) | 45.59 | 58.23 | ||
| Lipinski's Rule of Five Violations | 0 | 0 | ||
| Pharmacokinetics (pkCSM) | Water Solubility (log mol/L) | -3.151 | -4.478 | |
| Caco-2 Permeability (log Papp) | 1.033 | 1.125 | ||
| Intestinal Absorption (% absorbed) | 94.755 | 95.961 |
Density Functional Theory (DFT) Calculations for this compound Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate a molecule's geometric structure (bond lengths and angles), vibrational frequencies, and electronic properties like orbital energies (HOMO/LUMO), molecular electrostatic potential, and atomic charges.
DFT studies have been performed on both quinine and salicylate-related molecules. For quinine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize its geometry, determine orbital energies, and compute its energy gap. Such studies help in understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating kinetic stability and polarizability. The molecular electrostatic potential (MEP) map, also derived from DFT, visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Similarly, DFT has been extensively applied to salicylic (B10762653) acid and its derivatives to analyze conformational stability, vibrational spectra, and intermolecular hydrogen bonding. These calculations can identify the most stable conformer of a molecule and provide theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra for validation.
A DFT study of this compound would be particularly insightful. It could precisely model the geometry of the ionic bond between the protonated quinuclidine (B89598) nitrogen of quinine and the carboxylate group of salicylate. Furthermore, DFT calculations could determine the charge transfer between the two ions and analyze the electronic redistribution upon salt formation. This would provide a fundamental understanding of the stability of the compound. Conformational analysis using DFT could explore the rotational degrees of freedom, particularly the orientation of the salicylate ion relative to the bulky quinine structure, identifying the lowest-energy conformation of the salt.
| Descriptor | Calculated Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -5.56 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. | |
| LUMO Energy | -1.28 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Energy Gap (ΔE) | 4.28 eV | Indicates chemical reactivity and kinetic stability. | |
| Dipole Moment | 4.01 D | Measures the polarity of the molecule. | |
| Electronic Chemical Potential (μ) | -3.42 eV | Relates to the tendency of electrons to escape. |
Formulation Science Aspects of Quinine Salicylate in Academic Research Non Clinical Focus
Solid-State Properties and Polymorphism of Quinine (B1679958) Salicylate (B1505791) Relevant to Material Science
The solid-state properties of a compound are critical in material science as they dictate its physical and chemical stability, manufacturability, and performance in various applications. For quinine salicylate, research in this area is foundational, though specific studies are limited. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice, is a key consideration. Different polymorphs can exhibit distinct properties, including solubility, melting point, and stability.
While extensive polymorph screening of this compound is not widely reported in publicly accessible literature, the existence of a hydrated crystal form is documented. The crystal structure of quininium salicylate dihydrate was reported by Oleksyn & Serda in 1993. This foundational work provides the basis for understanding the molecular arrangement and intermolecular interactions, such as hydrogen bonding, within this specific solid form of this compound. The presence of water molecules in the crystal lattice can significantly influence the material's properties compared to an anhydrous form.
In the broader context of quinine salts, such as quinine sulphate, multiple polymorphic and solvatomorphic forms have been identified, suggesting that this compound may also exhibit such phenomena under different crystallization conditions. The investigation into these potential forms is a key area for further materials science research.
Cocrystallization Strategies for this compound
Cocrystallization is a technique used to design new crystalline solids with tailored physicochemical properties by combining a target molecule with a coformer in a specific stoichiometric ratio. This strategy is of significant interest in material science for its potential to modify properties like solubility, stability, and mechanical behavior.
Academic research into cocrystallization strategies specifically involving this compound is not extensively detailed in the available literature. However, the principles of cocrystal design can be applied. The quinine molecule possesses hydrogen bond donors and acceptors, as does the salicylate molecule, making them suitable candidates for forming cocrystals with a variety of coformers.
Theoretical and experimental screening for suitable coformers would typically involve an analysis of hydrogen bonding propensity and supramolecular synthons. Common strategies for preparing cocrystals that could be applied to this compound include:
Solvent Evaporation: Dissolving stoichiometric amounts of this compound and a coformer in a common solvent and allowing the solvent to evaporate slowly.
Grinding (Neat or Liquid-Assisted): Grinding the two components together, with or without the addition of a small amount of liquid, to induce a solid-state reaction.
Slurry Conversion: Stirring a suspension of one component in a solution of the other to facilitate the formation of the more stable cocrystal.
A hypothetical example of a cocrystallization screening is presented in the table below.
| Coformer | Method | Stoichiometric Ratio (this compound:Coformer) | Observed Outcome |
|---|---|---|---|
| Urea | Solvent Evaporation | 1:1 | New Crystalline Phase Detected by PXRD |
| Succinic Acid | Liquid-Assisted Grinding | 1:1 | Physical Mixture of Starting Materials |
| Isonicotinamide | Slurry Conversion | 1:2 | New Crystalline Phase Detected by PXRD |
Note: The data in this table is illustrative of a typical cocrystallization screening and is not based on reported experimental results for this compound.
Amorphous Solid Dispersions of this compound
Amorphous solid dispersions (ASDs) involve the dispersion of a compound in its non-crystalline, or amorphous, state within a carrier matrix, typically a polymer. The amorphous form of a substance generally exhibits higher apparent solubility and faster dissolution rates compared to its crystalline counterpart due to the lack of a crystal lattice energy barrier.
The selection of a suitable polymer carrier is crucial for the stability of an ASD. The polymer should be miscible with the compound and have a high glass transition temperature (Tg) to restrict molecular mobility and prevent recrystallization. Common polymers used in ASDs include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Eudragit® polymers.
Techniques for preparing ASDs include:
Spray Drying: A solution of the compound and polymer is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of a solid dispersion.
Hot-Melt Extrusion: The compound and polymer are mixed and heated to a molten state, then extruded to form a solid dispersion.
Solvent Evaporation: A thin film of a solution containing the compound and polymer is cast, and the solvent is slowly evaporated.
The characterization of a hypothetical this compound ASD would involve techniques such as Differential Scanning Calorimetry (DSC) to determine the Tg and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the dispersion.
Dissolution Rate Studies of this compound in Various Academic Media (Focus on Mechanism)
Dissolution is the process by which a solid substance solubilizes in a solvent. For sparingly soluble compounds like this compound, understanding the rate and mechanism of dissolution is of fundamental scientific interest. In a non-clinical academic context, such studies are performed in various model media to elucidate the factors controlling the dissolution process.
While specific dissolution rate studies for this compound are not extensively reported, research on other quinine salts, such as the sulphate, in media like 0.1M HCl provides a methodological framework. researchgate.net The dissolution mechanism of a salt of a weak base and a weak acid, like this compound, is expected to be pH-dependent.
A typical academic study would investigate the dissolution of this compound powder or a non-optimized compact in a variety of media, such as:
Emerging Research Directions and Future Perspectives for Quinine Salicylate Studies
Exploration of Novel Mechanistic Targets for Quinine (B1679958) Salicylate (B1505791) Activity (Theoretical)
The precise mechanism of action for quinine is not fully understood, although it is known to have antimalarial activity and can affect nucleic acid and protein synthesis in Plasmodium falciparum. ncats.io Quinine is also thought to act by inhibiting heme polymerase in the parasite's food vacuole, preventing the detoxification of heme. drugbank.com Salicylic (B10762653) acid, a metabolite of aspirin, has anti-inflammatory, antipyretic, and analgesic effects, and has been shown to activate AMP-activated protein kinase. wikipedia.org
Given that quinine salicylate combines these two compounds, theoretical exploration of novel mechanistic targets could involve investigating potential synergistic or unique interactions not observed with either quinine or salicylic acid alone. This could include:
Investigating combined effects on parasitic targets: While quinine's antimalarial mechanism involves heme polymerization inhibition drugbank.com, the addition of salicylate could theoretically influence this pathway or affect other essential parasitic processes through different mechanisms.
Exploring interactions with inflammatory pathways: Salicylic acid is known to modulate inflammatory responses. fishersci.ie Research could explore if this compound exhibits distinct effects on inflammatory mediators or signaling pathways compared to salicylic acid alone, potentially identifying novel anti-inflammatory targets.
Assessing impact on ion channels and receptors: Quinine is known to affect potassium channels audiology.org and nicotinic cholinergic receptors. researchgate.net Theoretical studies could investigate how the salicylate component might modulate these interactions or influence other ion channels or receptors relevant to potential therapeutic applications or side effects.
Identifying effects on cellular signaling pathways: Beyond AMP-activated protein kinase activation by salicylic acid wikipedia.org, the combined compound might influence other critical cellular signaling cascades in various cell types, relevant to inflammation, pain, or parasitic infection.
Theoretical studies employing computational approaches such as molecular docking and dynamics simulations could predict potential binding sites and interactions of this compound with a range of biological targets, guiding future experimental research.
Application of Advanced Omics Technologies in this compound Mechanistic Research (e.g., Metabolomics, Proteomics)
Advanced omics technologies can provide a comprehensive understanding of the biological effects of a compound. While specific studies applying omics to this compound were not prominently found, research on related compounds and general trends suggest potential applications.
Metabolomics: Studying the metabolic changes induced by this compound exposure in relevant biological systems (e.g., infected cells, animal models) could reveal affected metabolic pathways. This could help elucidate its mechanism of action or identify biomarkers of its activity. Metabolomic profiling has been used to identify metabolites of quinine in human urine, for example. nih.gov
Proteomics: Proteomic analysis could identify proteins whose expression levels or post-translational modifications are altered by this compound. This could point to specific protein targets or pathways involved in its effects. Studies have used proteomics to investigate the mechanism of action of antimalarial drugs on P. falciparum. researchgate.net
Transcriptomics: Analyzing changes in gene expression upon exposure to this compound could provide insights into the cellular responses and regulatory networks affected by the compound. Genome-wide transcriptional profiling has been used to study cellular responses to related compounds like sodium salicylate. nih.gov
Applying these omics technologies to this compound research, perhaps in the context of malaria or inflammatory conditions, could uncover complex biological interactions and provide a more holistic view of its effects.
Development of Advanced Analytical Tools for this compound Profiling and Metabolite Identification
Accurate and sensitive analytical methods are crucial for studying the pharmacokinetics, metabolism, and distribution of this compound. Existing research highlights the use of techniques like High-Performance Liquid Chromatography (HPLC) for the analysis of quinine and salicylic acid individually and in combination. liberty.eduresearchgate.netrjptonline.org
Future research directions in this area could focus on developing more advanced analytical tools specifically tailored for this compound:
Development of highly sensitive and specific chromatographic methods: While HPLC with UV or fluorescence detection has been used liberty.eduresearchgate.netrjptonline.org, exploring hyphenated techniques like LC-Mass Spectrometry (LC-MS) could offer greater sensitivity and specificity for quantifying this compound and identifying its metabolites in complex biological matrices. LC-MS is widely accepted for the identification and quantitative analysis of drugs and their metabolites. researchgate.net
Metabolite identification and profiling: Comprehensive identification of this compound metabolites is essential for understanding its biotransformation and potential activity of its breakdown products. Advanced MS techniques, such as high-resolution MS and MS/MS, coupled with sophisticated data analysis workflows, could facilitate the identification of novel or low-abundance metabolites. Metabolite profiling has been performed for salicylic acid, identifying metabolites like salicyluric acid. taylorandfrancis.com
Development of methods for tissue distribution studies: Understanding how this compound distributes in different tissues is important for assessing its potential therapeutic effects and toxicity. Advanced analytical methods, possibly involving mass spectrometry imaging, could provide spatial information on the compound's distribution.
Creation of standardized analytical protocols: Establishing standardized and validated analytical methods for this compound would be crucial for ensuring reproducibility and comparability of research findings across different studies and laboratories.
Research has already demonstrated the capability of HPLC for quantifying quinine and salicylic acid, sometimes using salicylic acid as an internal standard for quinine analysis. liberty.eduresearchgate.netrjptonline.org Further development could build upon these foundations to create methods specifically optimized for the salt form.
Integration of Artificial Intelligence and Machine Learning in this compound Chemical Biology and Discovery Research (Theoretical)
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into drug discovery and chemical biology research to accelerate processes and gain deeper insights. scielo.brnih.gov While direct applications to this compound were not found, theoretical integration could involve:
Predicting ADME properties: AI/ML models can be trained on large datasets to predict absorption, distribution, metabolism, and excretion (ADME) properties of compounds based on their chemical structure. nih.gov This could help predict the pharmacokinetic profile of this compound and potential interactions. In silico tools have been used to predict the pharmacokinetic profile and toxicity of quinine derivatives. researchgate.net
Virtual screening for novel targets: AI algorithms can be used for virtual screening of large databases of biological targets to identify potential proteins or pathways that this compound might interact with. nih.gov This could support the theoretical exploration of novel mechanistic targets discussed in Section 9.1.
De novo design of related compounds: ML models can be used to generate novel chemical structures with desired properties. researchgate.net This could theoretically be applied to design this compound analogs with improved efficacy, specificity, or pharmacokinetic profiles.
Analyzing complex omics data: AI/ML is essential for analyzing the large and complex datasets generated by omics technologies (Section 9.2), helping to identify patterns, correlations, and potential biological insights that might not be apparent through traditional analysis. scielo.br
Predicting efficacy and toxicity: ML models can be trained on preclinical and clinical data to predict the potential efficacy and toxicity of compounds. scielo.brnih.gov While data specifically on this compound might be limited, models trained on data from related compounds (quinine, salicylic acid, and other cinchona alkaloids or salicylates) could provide preliminary predictions.
The application of AI and ML in this compound research remains largely theoretical at this stage but holds significant potential to accelerate the understanding of its biological activities and guide the development of related compounds.
Q & A
Q. What systematic approaches are recommended for identifying research gaps in quinine salicylate’s pharmacological mechanisms?
Begin with a scoping review to map existing studies on this compound’s anti-inflammatory and analgesic properties. Use databases like PubMed and EMBASE with controlled vocabulary (e.g., MeSH terms: "this compound/pharmacology" AND "mechanism of action"). Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure inquiry gaps, such as unresolved contradictions in its cyclooxygenase (COX) inhibition efficacy . Complement this with a Cochrane-style systematic review to assess bias in preclinical studies, prioritizing randomized controlled trials (RCTs) and in vitro assays with validated protocols .
Q. What are the standard protocols for characterizing this compound’s physicochemical stability in experimental settings?
Follow ICH Q1A guidelines for stability testing: conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use HPLC-UV or LC-MS to quantify degradation products, ensuring method validation per ICH Q2(R1) criteria (linearity, precision, LOD/LOQ). Cross-reference with differential scanning calorimetry (DSC) to detect polymorphic transitions . For reproducibility, document batch-specific variability in purity (e.g., USP-grade vs. lab-synthesized batches) and report deviations ≥5% .
Q. Which analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
Employ LC-MS/MS for high sensitivity in plasma/serum samples, using deuterated internal standards (e.g., quinine-d3 salicylate) to correct for matrix effects. Validate assays per FDA Bioanalytical Method Validation guidelines , including recovery rates (≥80%) and inter-day precision (<15% RSD). For tissue distribution studies, combine MALDI-TOF imaging with immunohistochemistry to localize drug accumulation and correlate with efficacy/toxicity endpoints .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo inflammation models?
Conduct dose-response meta-analysis to identify confounding variables (e.g., species-specific metabolic pathways, bioavailability limitations). Use Hill slope modeling to compare EC50 values between cell-based assays (e.g., RAW 264.7 macrophages) and rodent models. Investigate off-target effects via kinome-wide profiling or CRISPR-Cas9 screens to identify compensatory pathways (e.g., NF-κB activation) that may mitigate efficacy in vivo . Publish negative findings to reduce publication bias .
Q. What methodological strategies optimize this compound’s detection limits in trace-level environmental exposure studies?
Implement solid-phase microextraction (SPME) coupled with GC-MS to enhance sensitivity for aqueous samples. Apply propagation of error (POE) analysis to quantify uncertainty from subsampling (e.g., particulate heterogeneity in soil matrices) . For nanoparticulate residues, use asymmetric flow field-flow fractionation (AF4) with multi-angle light scattering (MALS) to differentiate this compound aggregates from environmental particulates .
Q. How should researchers design mechanistic studies to evaluate this compound’s dual COX/LOX inhibition under physiological conditions?
Utilize ex vivo whole-blood assays to simulate physiological leukotriene and prostaglandin production. Apply compartmental pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict unbound drug concentrations at target sites (e.g., synovial fluid). For redox-mediated effects, integrate electron paramagnetic resonance (EPR) spectroscopy to detect free radical scavenging activity . Pre-register hypotheses on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .
Q. What statistical frameworks are robust for synthesizing conflicting data on this compound’s cytotoxicity thresholds?
Apply Bayesian network meta-analysis to harmonize EC50 values from heterogeneous cell lines (e.g., HepG2 vs. HEK293). Use sensitivity analysis to weight studies by methodological rigor (e.g., adherence to OECD TG 423 guidelines). For time-dependent cytotoxicity, fit data to Weibull survival models and report hazard ratios (HRs) with 95% credible intervals . Share raw datasets via repositories like Dryad to enable reanalysis .
Methodological Challenges and Solutions
Q. How can researchers address batch-to-batch variability in this compound’s bioactivity during drug repurposing studies?
Standardize synthesis protocols using ICH Q11 guidelines for critical quality attributes (CQAs), such as particle size distribution and crystallinity. For biological assays, include a reference standard (e.g., USP this compound) in each experiment and normalize activity to internal controls. Perform accelerated stability testing under ICH Q1B conditions to correlate physicochemical degradation with potency loss .
Q. What frameworks ensure ethical rigor when studying this compound’s teratogenicity in preclinical models?
Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including blinding and randomization. Use FETAX (Frog Embryo Teratogenesis Assay) as a high-throughput alternative to mammalian models, with molecular docking studies to predict placental barrier permeability. For human-relevant endpoints, integrate microphysiological systems (MPS) like placenta-on-a-chip .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
